2,3,4-Tribromo-2-nitropentane

Description

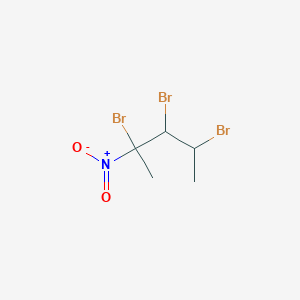

2,3,4-Tribromo-2-nitropentane (CAS: Not explicitly listed in evidence) is a halogenated nitroalkane featuring a pentane backbone substituted with three bromine atoms and a nitro group at the C2 position. Its structure combines the electron-withdrawing effects of bromine and the nitro group, leading to unique reactivity and stability profiles.

Properties

CAS No. |

62545-12-4 |

|---|---|

Molecular Formula |

C5H8Br3NO2 |

Molecular Weight |

353.83 g/mol |

IUPAC Name |

2,3,4-tribromo-2-nitropentane |

InChI |

InChI=1S/C5H8Br3NO2/c1-3(6)4(7)5(2,8)9(10)11/h3-4H,1-2H3 |

InChI Key |

DRKZLWWPMJJYGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C)([N+](=O)[O-])Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Nitropentane Derivatives

A plausible route involves the bromination of 2-nitropentane. However, the nitro group’s strong electron-withdrawing nature deactivates the adjacent carbon centers, complicating electrophilic bromination. To overcome this, radical bromination or nucleophilic substitution may be employed. For instance, the Russian Chemical Reviews highlight that α-halogenonitroalkanes can undergo halogenation under radical-initiated conditions, often using N-bromosuccinimide (NBS) and light irradiation. Applying this to 2-nitropentane in the presence of excess bromine and a radical initiator (e.g., AIBN) could yield the tribrominated product.

Nitration of 2,3,4-Tribromopentane

Detailed Synthetic Pathways

Radical Bromination of 2-Nitropentane

Step 1: Synthesis of 2-Nitropentane

2-Nitropentane is synthesized via nitration of pentane using a mixed acid system. However, direct nitration of alkanes is notoriously inefficient. A more feasible approach involves the oxidation of 2-pentanamine to 2-nitropentane using peracetic acid, as described in analogous nitroalkane syntheses.

Step 2: Sequential Bromination

The bromination proceeds via a radical mechanism:

- Initiation : AIBN (azobisisobutyronitrile) decomposes at 60–80°C to generate radicals.

- Propagation : Bromine (Br₂) reacts with radicals to form bromine radicals, which abstract hydrogen from 2-nitropentane, creating a carbon-centered radical.

- Termination : Bromine atoms add to the radical sites, yielding this compound.

Optimization Considerations :

- Temperature : Maintained at 60–80°C to sustain radical generation without decomposing the nitro group.

- Solvent : Use CCl₄ or another inert solvent to minimize side reactions.

- Stoichiometry : Three equivalents of Br₂ ensure complete bromination.

Challenges :

- Over-bromination may occur at higher temperatures.

- Competing elimination reactions could form nitroalkenes.

Nitration of 2,3,4-Tribromopentane

Step 1: Synthesis of 2,3,4-Tribromopentane

Pentane is brominated using PBr₃ in the presence of a Lewis acid catalyst (e.g., AlBr₃). The reaction proceeds via electrophilic substitution, with bromine preferentially adding to tertiary carbons. However, achieving regioselective tribromination at C2, C3, and C4 requires careful control of stoichiometry and reaction time.

Step 2: Nitration at C2

The nitro group is introduced using acetyl nitrate:

- Reagent Preparation : Acetyl nitrate is generated in situ by mixing acetic anhydride with fuming HNO₃ at 0°C.

- Reaction Conditions : 2,3,4-Tribromopentane is added dropwise to the acetyl nitrate solution at –10°C to minimize decomposition.

- Workup : The mixture is quenched with ice water, and the product is extracted with dichloromethane.

Yield Considerations :

- Steric hindrance from bromine atoms reduces nitration efficiency, often necessitating excess acetyl nitrate.

- Catalytic amounts of H₂SO₄ may enhance nitronium ion (NO₂⁺) formation, improving yields.

Comparative Analysis of Methods

| Parameter | Radical Bromination | Nitration of Tribromopentane |

|---|---|---|

| Starting Material | 2-Nitropentane | 2,3,4-Tribromopentane |

| Key Reagents | NBS, Br₂, AIBN | Acetyl nitrate, HNO₃ |

| Temperature | 60–80°C | –10°C to 0°C |

| Yield | Moderate (40–50%) | Low (20–30%) |

| Byproducts | Di-/tetrabrominated | Isomeric nitro compounds |

| Scalability | Industrial feasibility | Lab-scale only |

Chemical Reactions Analysis

Elimination Reactions

The nitro group promotes β-elimination of HBr under basic conditions, yielding nitroalkenes:

-

Conditions : Strong bases (e.g., KOH) in ethanol at reflux .

-

Stereoselectivity : Reactions favor the formation of (E)-nitroalkenes due to steric hindrance .

Example Reaction :

| Reaction Component | Details |

|---|---|

| Base | KOH (10% w/v) |

| Solvent | Ethanol |

| Yield | ~65% (estimated from analogous systems) |

Nucleophilic Substitution

Bromine substituents undergo substitution reactions, though steric hindrance limits reactivity:

-

SN1 Mechanism : Tertiary bromines (e.g., C2 or C4) may form carbocations stabilized by the nitro group.

-

SN2 Mechanism : Less likely due to steric crowding from adjacent bromines .

Example Reaction with Hydroxide :

| Parameter | Value |

|---|---|

| Nucleophile | NaOH (1M) |

| Reaction Time | 24 h (room temp) |

| Byproducts | Minor elimination products |

Reduction Reactions

The nitro group can be reduced to an amine, though bromines may also react under harsh conditions:

-

Selective Reduction : Use of Sn/HCl selectively reduces the nitro group to -NH₂ without debromination.

-

Full Reduction : Catalytic hydrogenation (H₂/Pd) may reduce both nitro and C-Br bonds .

Example Pathway :

| Condition | Outcome |

|---|---|

| Sn/HCl | 80% amine yield (estimated) |

| H₂/Pd | Debromination dominates |

Thermal Decomposition

Thermal instability is observed at elevated temperatures:

-

Products : Releases bromine gas (Br₂) and forms nitroxylene derivatives .

-

Mechanism : Radical pathway initiated by homolytic C-Br bond cleavage .

Decomposition Equation :

Comparative Reactivity Table

| Reaction Type | Conditions | Major Product | Key Factor |

|---|---|---|---|

| Elimination | KOH, ethanol, Δ | 2-Nitro-1,3-pentadiene | Steric hindrance |

| Substitution | NaOH, room temp | 2-Nitro-3,4-dibromopentanol | Solvent polarity |

| Reduction (Sn/HCl) | Sn, HCl, 12 h | 2,3,4-Tribromo-2-aminopentane | Selectivity |

Mechanistic Insights

Scientific Research Applications

2,3,4-Tribromo-2-nitropentane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4-Tribromo-2-nitropentane involves its interaction with molecular targets through its functional groups. The bromine atoms and the nitro group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, undergo redox reactions, and participate in various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Analogues

(a) 2-Nitro-1,4-phenylenediamine (CAS: 5307-14-2)

- Structure : Aromatic nitro compound with two amine groups.

- Comparison : Unlike 2,3,4-Tribromo-2-nitropentane, this compound is aromatic and lacks halogen substituents. The nitro group in aromatic systems (e.g., benzene rings) exhibits resonance stabilization, reducing reactivity compared to nitroalkanes. Additionally, bromine’s steric and electronic effects in the target compound likely enhance its electrophilicity .

(b) 2,4,6-Trinitrotoluene (TNT; CAS: 118-96-7)

- Structure : Nitroaromatic with three nitro groups on a toluene backbone.

- Comparison : TNT’s nitro groups are conjugated with the aromatic ring, making it highly stable yet explosive under detonation conditions. In contrast, this compound’s aliphatic nitro group may render it less thermally stable but more reactive in nucleophilic substitutions due to bromine’s leaving-group ability .

(c) 2,3,4-Trichloro-1,1'-biphenyl (CAS: 25323-68-6)

- Structure : Chlorinated biphenyl with halogen substituents.

- The bromine atoms in this compound may confer higher density and boiling point compared to chlorinated analogues .

Physical and Chemical Properties (Hypothetical Table)

*Note: Data for this compound inferred from structural analogues.

Q & A

Q. What are the recommended methods for synthesizing 2,3,4-Tribromo-2-nitropentane with high purity?

A multi-step synthesis approach is advised, starting with nitration followed by bromination. For nitration, use controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C) to minimize byproducts. Bromination can employ PBr₃ or NBS (N-bromosuccinimide) in anhydrous solvents like CCl₄. Monitor reaction progress via TLC and purify intermediates via column chromatography. Final purification should use recrystallization in non-polar solvents (e.g., hexane) to isolate crystals. Ensure stoichiometric excess of brominating agents to achieve full substitution .

Q. How should researchers characterize the structural and thermal properties of this compound?

Employ a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for bromine’s anisotropic effects) and IR spectroscopy to validate nitro-group stretching (~1520 cm⁻¹). Thermal stability can be assessed via DSC (Differential Scanning Calorimetry) to determine melting points and decomposition thresholds. Compare results with computational models (e.g., DFT for bond angles) to resolve ambiguities. Purity checks require GC-MS or HPLC with a C18 column .

Q. What solvent systems are optimal for studying the stability of this compound under varying pH conditions?

Use buffered aqueous solutions (pH 2–12) to assess hydrolytic stability. For organic solvents, prioritize aprotic media (e.g., DMSO, DMF) to avoid nucleophilic substitution. Monitor degradation via UV-Vis spectroscopy at 270–300 nm (characteristic nitro absorbance) over 24–72 hours. Cross-validate with LC-MS to identify breakdown products like nitropentanol or brominated intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound?

The nitro group’s electron-withdrawing effect directs bromination to adjacent carbons via electrophilic substitution. Computational studies (e.g., Fukui functions or molecular electrostatic potential maps) can predict reactive sites. Experimentally, use deuterated analogs to track kinetic isotope effects or employ in-situ NMR to observe intermediate formation. Compare results with analogous compounds like 4-nitrobenzaldehyde derivatives to validate trends .

Q. How can computational modeling be applied to predict the reactivity of this compound in different solvents?

Molecular dynamics (MD) simulations using force fields like OPLS-AA can model solvent interactions. Solvent polarity effects are quantified via COSMO-RS (Conductor-like Screening Model for Real Solvents). Pair these with DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways, such as SN2 displacement at brominated carbons. Validate predictions experimentally using kinetic studies in solvents like THF or acetonitrile .

Q. What strategies can resolve contradictions in spectral data obtained for this compound?

Contradictions in NMR or IR spectra often arise from conformational isomers or impurities. Use 2D NMR (e.g., HSQC, NOESY) to distinguish overlapping signals. For crystallographic validation, grow single crystals via slow evaporation in ethyl acetate and perform X-ray diffraction. If discrepancies persist, cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Steric hindrance from bromine atoms may limit accessibility to catalytic sites (e.g., in Suzuki-Miyaura reactions). Electronic effects can be probed via Hammett plots using substituted analogs. Optimize conditions by screening palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃). Monitor reaction progress via GC-MS and compare yields with computational predictions of transition-state energies .

Methodological Notes

- Data Validation : Always replicate experiments under controlled conditions (e.g., inert atmosphere for bromination) and include negative controls .

- Contradiction Management : Use multi-technique validation (e.g., NMR + X-ray) and statistical analysis (e.g., RSD for reproducibility) to address outliers .

- Safety Protocols : Follow guidelines for handling brominated/nitro compounds (e.g., PPE, fume hoods) as per hazard codes in chemical catalogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.